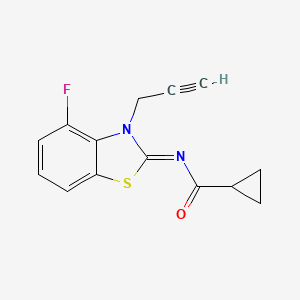
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the CAS number 865248-94-8 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C17H17FN2OS. The molecular weight is 316.39. Detailed structural analysis would require advanced spectroscopic techniques such as NMR .科学的研究の応用
Synthetic Approaches and Potential Applications
Synthesis of Derivatives : This compound, part of the 1,3-benzothiazin-4-ones family, has been synthesized through various methods. For example, Nosova et al. (2020) reported the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones, which are potential tuberculostatic agents (Nosova, Batanova, Mochul'skaya, & Lipunova, 2020).
Antimicrobial Properties : Some derivatives of fluorobenzothiazole, like those synthesized by Jagtap et al. (2010), have been studied for their antimicrobial properties. The focus was on compounds containing fluorobenzothiazole and sulphonamide, known for their pharmacological potentials (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Antitumor Activity : Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties. Their research highlighted the potential of these compounds in treating breast cancer, based on their cytotoxic effects in vitro (Hutchinson et al., 2001).
Chemical Sensing : Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds can recognize cyanide ions through specific reactions, showing potential in chemical detection and environmental monitoring (Wang et al., 2015).
Nucleophilic Aroylation : Suzuki et al. (2008) researched the catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This research opens avenues in synthesizing polysubstituted benzophenones (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).
Pharmacological Screening : Raparla et al. (2013) synthesized and screened various benzothiazole derivatives for antimicrobial and antioxidant activities. Their study highlights the pharmacological potential of these compounds in treating infectious diseases (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).
Psychotropic, Anti-Inflammatory, and Cytotoxic Activities : Zablotskaya et al. (2013) synthesized new benzothiazole derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. The compounds showed marked sedative action and selective cytotoxic effects (Zablotskaya et al., 2013).
Antitumor Agents Synthesis : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives as potent antitumor agents, highlighting the compound's potential in cancer treatment (Yoshida et al., 2005).
Antimycobacterial Activity : Sathe et al. (2011) studied fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity, contributing to the development of new treatments for mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Diuretic Activity : Yar and Ansari (2009) synthesized and tested benzothiazole derivatives for diuretic activity, indicating potential applications in treating conditions like hypertension (Yar & Ansari, 2009).
Cannabinoid Receptor Imaging : Moldovan et al. (2016) developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, utilizing the compound in neurological imaging (Moldovan et al., 2016).
ALK Inhibitors Development : Teffera et al. (2013) investigated novel anaplastic lymphoma kinase inhibitors, highlighting the compound's potential in cancer therapy (Teffera et al., 2013).
作用機序
The mechanism of action of this compound is not explicitly mentioned in the available resources. Its unique structure allows for exploration in various fields such as drug.
Safety and Hazards
特性
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-2-8-17-12-10(15)4-3-5-11(12)19-14(17)16-13(18)9-6-7-9/h1,3-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJAISLYVMLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

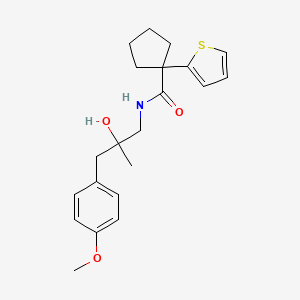
![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)
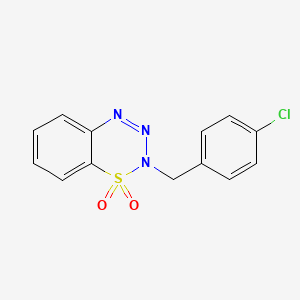
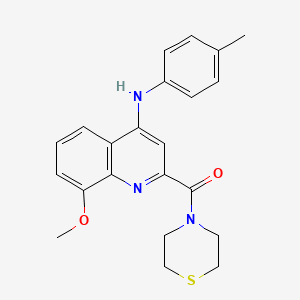
![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2427204.png)
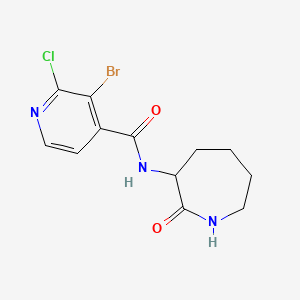
![3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2427206.png)
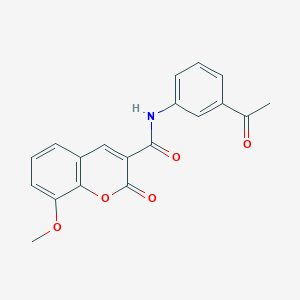
![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2427213.png)
![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)